molecular formula C14H17N3O2 B3174678 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine CAS No. 954229-12-0

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine

Cat. No. B3174678
CAS RN: 954229-12-0
M. Wt: 259.3 g/mol
InChI Key: CEWMQIHGXTYBFE-UHFFFAOYSA-N
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Description

The compound “4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of a similar compound, “4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide”, was reported to start with 2-methoxybenzohydrazide to form a hydrazone, which was then cyclized to form an oxadiazole. Finally, the oxadiazole was treated with hydrazine hydrate to afford the final product .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The crystal data suggests that it has a molecular weight of 367.38 g/mol and exists in a monoclinic space group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a hydrazone, cyclization to form an oxadiazole, and treatment with hydrazine hydrate . Other reactions involving similar compounds have been reported, such as the reaction of phenyl acetic acid derivatives with thiosemicarbazide .

properties

IUPAC Name

2-(2-methoxyphenyl)-5-piperidin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-18-12-5-3-2-4-11(12)14-17-16-13(19-14)10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWMQIHGXTYBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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